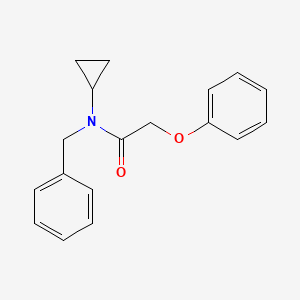
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide, also known as BMT-1041, is a compound that has gained interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes and pathways involved in inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide can inhibit the production of inflammatory cytokines and chemokines, reduce tumor growth and angiogenesis, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide in lab experiments is its high purity and yield, which allows for consistent and reproducible results. However, one limitation is its limited solubility in water, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide research. One area of interest is the development of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide derivatives with improved solubility and potency. Another area of interest is the investigation of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide's potential use in combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide and its potential use in imaging applications.
In conclusion, 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a compound with potential applications in various scientific research fields. Its synthesis method has been optimized to yield high purity and high yields. 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has been studied for its anti-inflammatory, anti-tumor, and antiangiogenic properties, as well as its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide involves the reaction between 5-methyl-2-pyridinecarboxylic acid and piperidine-4-carboxylic acid, followed by acylation with butanoyl chloride. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yields of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and antiangiogenic properties. 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-4-15(20)19-9-7-13(8-10-19)16(21)18-14-6-5-12(2)11-17-14/h5-6,11,13H,3-4,7-10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYIINRCUBCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)

![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)
![[4-Dimorpholin-4-ylphosphinothioyl-2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-dimorpholin-4-yl-sulfanylidene-lambda5-phosphane](/img/structure/B7547218.png)

![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)
